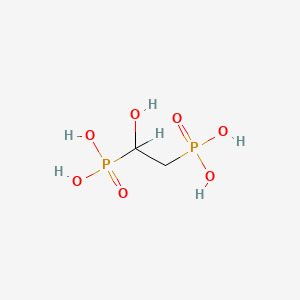

Hydroxyethylenediphosphonic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(1-hydroxy-2-phosphonoethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8O7P2/c3-2(11(7,8)9)1-10(4,5)6/h2-3H,1H2,(H2,4,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTUPAVOBUEXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(O)P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6851-61-2 | |

| Record name | Phosphonic acid, (1-hydroxy-1,2-ethanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006851612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Contextual Significance in Diverse Chemical Systems and Industries

HEDP's utility is rooted in its multifunctional chemical properties, primarily as a chelating agent, scale inhibitor, and corrosion inhibitor. nbinno.comwikipedia.org Its molecular structure allows it to form stable complexes with a variety of metal ions, preventing them from precipitating and causing scale or catalyzing undesirable reactions. nbinno.comirohedp.com This functionality makes it an indispensable component in a wide range of industrial processes.

In water treatment , HEDP is crucial for managing water hardness and preventing the formation of mineral scales, such as calcium carbonate and calcium sulfate (B86663), in cooling towers, boilers, and reverse osmosis systems. nbinno.comtzgroupusa.comirohedp.com Its ability to function effectively across a wide pH range and at high temperatures (up to 250°C) makes it a robust choice for demanding industrial environments. researchgate.net It also acts as a corrosion inhibitor by forming a protective film on metal surfaces, particularly on steel. nih.gov

The detergent and cleaning industry utilizes HEDP to enhance cleaning efficiency. dataintelo.com It sequesters metal ions in hard water, preventing them from interfering with surfactants, and aids in the dispersion of dirt particles. Furthermore, it stabilizes peroxide-based bleaching agents by complexing with transition metals that would otherwise catalyze their decomposition. tzgroupusa.comquora.com

In the pulp and paper industry , HEDP is employed during the bleaching process. It chelates metal ions like manganese, iron, and copper, which can catalyze the decomposition of hydrogen peroxide, a key bleaching agent. iwaponline.com This stabilization leads to more efficient bleaching, improved pulp brightness, and better preservation of pulp viscosity. iwaponline.commdpi.com

The textile industry benefits from HEDP as a peroxide stabilizer in bleaching, a dye-fixing agent, and a chelating agent to prevent metal ions from causing uneven dyeing or color changes. wikipedia.orgtzgroupusa.com Its properties also make it useful as a cleaning agent for metal equipment within textile mills. nbinno.com

Other notable applications include its use in the construction industry to retard the setting of cement and modify rheology, and in cosmetics as a stabilizing agent in formulations like hair dyes. quora.comchemondis.com

Table 1: Key Industrial Applications of HEDP

| Industry Sector | Primary Function of HEDP |

|---|---|

| Water Treatment | Scale Inhibition, Corrosion Inhibition, Chelation |

| Detergents & Cleaning | Water Softening, Peroxide Stabilization, Dispersancy |

| Pulp & Paper | Peroxide Bleach Stabilization, Metal Ion Chelation |

| Textiles | Peroxide Stabilization, Dye-Fixing, Chelation |

| Oil & Gas | Scale and Corrosion Inhibition in Boilers and Pipelines |

| Construction | Cement Retardation, Rheology Modification |

| Cosmetics | Formulation Stabilizer |

Evolution of Academic Research on Hedp Functionality

Academic inquiry into HEDP is part of the broader development of organophosphonates, which began to gain prominence as water treatment agents in the late 1960s and 1970s. nih.gov Early research focused on characterizing its fundamental properties: the ability to inhibit mineral scale formation at substoichiometric concentrations (a "threshold effect") and its effectiveness as a corrosion inhibitor for metals like carbon steel. nih.govresearchgate.net

Initial studies established that HEDP's efficacy as a corrosion inhibitor could be significantly enhanced through synergistic combinations with other compounds, particularly divalent metal cations like zinc (Zn²⁺). researchgate.net Research demonstrated that while HEDP alone provides anodic protection, the addition of cations like Zn²⁺ or Ca²⁺ could provide cathodic or mixed-type inhibition, leading to a more comprehensive protective film on the metal surface. scirp.org

The mechanism of scale inhibition also became a major focus. Researchers investigated how HEDP interacts with crystal growth processes. Studies using techniques like scanning electron microscopy revealed that HEDP adsorbs onto the surface of mineral microcrystals, such as calcium carbonate, distorting their lattice structure and preventing their growth into larger, adherent scales. dataintelo.com This crystal modification capability is a key aspect of its function.

As analytical techniques advanced, so did the depth of HEDP research. Electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy became standard for quantifying its corrosion inhibition efficiency and understanding the nature of the protective films formed. researchgate.netscirp.org Studies in the pulp and paper industry in the early 2010s provided quantitative data on HEDP's ability to remove specific metal ions, comparing its performance to other chelants like EDTA and DTPA. iwaponline.commdpi.com These studies confirmed its effectiveness, particularly in preserving pulp viscosity, a critical quality parameter. mdpi.com

Table 2: Research Findings on HEDP Corrosion Inhibition

| Metal | Conditions | Inhibitor System | Inhibition Efficiency (η%) | Source |

|---|---|---|---|---|

| Carbon Steel | Rainwater | Zn²⁺ - HEDP | >90% | researchgate.net |

| AISI 304 Stainless Steel | Chloride and Sulfide solution | 50 mg/L HEDP + Zn²⁺ | 85.2% (by weight loss) | chemondis.comscirp.org |

| AISI 304 Stainless Steel | Chloride and Sulfide solution | 50 mg/L HEDP + Mg²⁺ | 70.4% (by weight loss) | chemondis.comscirp.org |

| Carbon Steel | Neutral solution | HEDP (optimal low concentration) | High (forms insoluble iron complexes) | researchgate.net |

Current and Future Trajectories of Hedp Inquiry

Conventional and Novel Synthetic Pathways for HEDP Compounds

The manufacturing of HEDP is predominantly achieved through a few established chemical routes. These methods vary in their starting materials, reaction conditions, and byproducts.

Conventional Synthesis Methods

The most common industrial synthesis of HEDP involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with glacial acetic acid (CH₃COOH). irohedp.comthfine.com This process can be summarized in the following steps:

Phosphorylation: Phosphorus trichloride reacts with acetic acid. This is an exothermic reaction, and the temperature is typically controlled between 40°C and 80°C. irohedp.com

Acylation and Condensation: The intermediate products undergo further reactions. The temperature is raised to 100-130°C for several hours to drive the reaction to completion. irohedp.com

Hydrolysis: Water is introduced to hydrolyze the reaction mixture, converting the intermediates into HEDP. irohedp.com

Purification: The final step involves distilling off residual acetic acid and other low-boiling substances to obtain the HEDP product, which is often a 60% aqueous solution. biris.aefao.org

Another widely used conventional method involves the reaction of phosphorous acid (H₃PO₃) with an acetylating agent, such as acetic anhydride (B1165640) ((CH₃CO)₂O) or acetyl chloride (CH₃COCl). fao.orgusitc.gov When acetic anhydride is used, the reaction with phosphorous acid yields HEDP and acetic acid as a byproduct. usitc.gov This method is also a cornerstone of commercial HEDP production. fao.org

A variation of these methods uses different solvents to manage the reaction. Chlorobenzene (B131634), for instance, is sometimes used as a solvent because it has a lower viscosity than alternatives like methanesulfonic acid (MSA) and can be easily removed and reused. nih.gov

Novel Synthetic Pathways

Research into alternative synthesis routes aims to improve efficiency and reduce the use of hazardous materials. One novel approach involves the direct synthesis of HEDP from yellow phosphorus (P₄). chemicalbook.com This method includes the following stages:

Yellow phosphorus is oxidized using high-purity oxygen. chemicalbook.com

An acetic acid solution is then added dropwise to the reactor. chemicalbook.com

The mixture is heated, and subsequent hydrolysis yields HEDP. chemicalbook.com This process is reported to achieve a high yield of over 90%.

The table below summarizes the primary synthetic pathways for HEDP.

| Pathway | Primary Reactants | Key Byproducts/Solvents | Typical Yield | Reference(s) |

| PCl₃ Process | Phosphorus Trichloride, Acetic Acid, Water | Acetyl Chloride, Hydrogen Chloride | High | irohedp.combiris.aeusitc.gov |

| H₃PO₃ Process | Phosphorous Acid, Acetic Anhydride | Acetic Acid | Nearly 100% (reported) | usitc.govepo.org |

| PCl₃/H₃PO₃ Process | Phosphorus Trichloride, Phosphorous Acid, Acetic Acid | Methanesulfonic Acid (solvent) | 31-73% (for derivatives) | nih.gov |

| Yellow Phosphorus Process | Yellow Phosphorus, Oxygen, Acetic Acid | - | >90% | chemicalbook.com |

Green Chemistry Principles in HEDP Manufacturing

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. fatfinger.iomdpi.comwjarr.com In HEDP manufacturing, these principles are applied to reduce waste, improve energy efficiency, and use safer substances. syrris.com

Use of Safer Chemicals and Solvents While the primary reactants for HEDP synthesis are inherently reactive, green chemistry encourages the use of less hazardous solvents and process designs that improve safety. fatfinger.io The choice of solvent is critical; for example, using chlorobenzene allows for easier recovery and reuse compared to other solvents like MSA, which can be difficult to remove from the product. nih.gov Research into catalyst use aims to enable reactions under milder, less energy-intensive conditions, though this is still an area of development for HEDP. mdpi.com The novel synthesis route starting from yellow phosphorus, if it proves to be industrially scalable and safe, could reduce the transportation and handling of corrosive intermediates like phosphorus trichloride. chemicalbook.com

Process Optimization and Scale-Up Considerations for HEDP Production

Transitioning HEDP synthesis from the laboratory to large-scale industrial production requires careful optimization of various process parameters and equipment design.

Process Optimization The yield and purity of HEDP are highly dependent on reaction conditions. Key parameters that are optimized include:

Molar Ratios: The ratio of reactants is critical. For instance, in a process using phosphorus trichloride, acetic acid, and water, a molar ratio of 1.0:1.5-3.0:1.5-0 has been found to be effective. google.com In a method using phosphorous acid and acetic anhydride, a molar ratio of 1.33 mols of acetic anhydride per mol of phosphorous acid has been reported.

Temperature Control: The reaction is typically multi-staged, with different optimal temperatures for each stage. The initial reaction of PCl₃ and acetic acid is often kept between 20-45°C, while later stages are heated to 105-135°C to ensure complete reaction. biris.aegoogle.comgoogle.com

Reaction Time: The duration of heating and hydrolysis steps is optimized to maximize product formation and minimize byproduct generation. Reaction times can range from a few hours to over 20 hours for a complete batch process. irohedp.comgoogle.comgoogle.com

The table below provides an example of optimized process parameters from a patented method.

| Parameter | Value | Purpose | Reference(s) |

| PCl₃ Addition Temperature | 20°C - 100°C | Control initial exothermic reaction | google.com |

| Reaction Temperature | 120°C - 135°C | Drive reaction completion | google.com |

| Reaction Time (post-addition) | 1 - 2 hours | Ensure complete formation of intermediate | google.com |

| Hydrolysis Temperature | 80°C - 150°C | Convert intermediate to HEDP | google.com |

| Pressure | < 760 mmHg (absolute) | Facilitate byproduct removal | google.com |

Scale-Up and Equipment For industrial-scale production, the process is often divided into distinct systems for dropping, synthesis, and hydrolysis/steaming to improve efficiency and safety. google.com

Reactors: Glass-lined steel reactors are commonly used due to the corrosive nature of the reactants and byproducts like HCl. google.com For specific stages, specialized equipment like air-cooled tubular reactors may be employed. google.com

Byproduct Recovery: Large-scale facilities integrate sophisticated recovery systems. For example, a two-stage condenser can be used to separate and recover acetyl chloride, while a three-stage falling film absorption system can efficiently produce hydrochloric acid from HCl gas, reducing environmental emissions and creating a valuable byproduct. google.com

Purification: After hydrolysis, the crude HEDP solution is purified. This typically involves distillation under vacuum to remove water and residual acetic acid. google.com The final product is then cooled to obtain the liquid HEDP, or it may undergo crystallization to produce solid HEDP. thwater.net

This systematic approach to process design and optimization allows for the consistent, high-yield production of HEDP required to meet industrial demand.

Fundamental Principles of HEDP Complexation with Metal Ions

HEDP's efficacy as a chelating agent stems from the electron-rich oxygen atoms in its phosphonate and hydroxyl groups, which can donate lone pairs of electrons to form coordinate bonds with metal cations. nih.gov This interaction typically results in the formation of a stable six-membered chelate ring, a recurring structural motif in HEDP-metal complexes. yuanlianchem.comgreen-mountainchem.commdpi.com The stability and structure of these complexes are dependent on the charge, size, and electronic configuration of the metal ion.

HEDP forms stable complexes with numerous divalent metal cations, which is fundamental to its application in areas like industrial water treatment to control scale formation. yuanlianchem.com

Calcium (Ca(II)) : The interaction between HEDP and Ca(II) is particularly significant for scale inhibition. yuanlianchem.comgreen-mountainchem.com HEDP can form various 1:1 chelate complexes with calcium ions, with the specific form depending on the pH of the solution. nih.gov Under weakly alkaline conditions (pH 7.0–9.0), HEDP shows the most effective chelating ability towards Ca(II). nih.gov Computational studies reveal that in alkaline conditions, two phosphonic acid groups and the hydroxyl group each contribute an oxygen atom to coordinate with the Ca(II) ion, forming a stable three-coordinate structure. nih.govrsc.orgrsc.org In acidic conditions, however, the hydroxyl oxygen does not effectively coordinate with the calcium ion. nih.govrsc.org The stability of Ca-HEDP complexes increases with rising pH due to the deprotonation of the phosphonate groups, which enhances the electron-donating ability of the oxygen atoms. nih.govrsc.org The interaction can lead to the formation of complexes such as CaH₂L·2H₂O. up.ac.za

Zinc (Zn(II)) : HEDP readily forms complexes with zinc ions. yuanlianchem.com The stability constant (log K) for the Zn(II)-HEDP complex has been reported as 10.7. researchgate.net The presence of Zn(II) can enhance the protective film-forming properties of HEDP on steel surfaces, with the complexation playing a key role. researchgate.net In some systems, Zn(II) acts as a bridging agent, improving the compactness and thickness of Zn-HEDP films. researchgate.net

Copper (II) : Copper(II) forms stable coordination compounds with HEDP. yuanlianchem.comrsc.org The interaction is strong enough to inhibit the reduction of Cu(II) ions. rsc.org Depending on the stoichiometry, various complexes can form. For instance, complexes with phosphorus-to-copper atomic proportions of 1:1 (Cu₂L), 2:1 (Cu(H₂L)), and 4:1 ([CuL₂]⁶⁻) have been identified. researchgate.net A mixed-valence Cu(I)₂Cu(II) complex has also been synthesized, where the divalent copper atom is coordinated by phosphonate oxygens from two hedpH₂²⁻ groups in a square planar geometry. acs.orgnih.govacs.org

Magnesium (Mg(II)) : HEDP effectively complexes magnesium ions, which contributes to its function as a water hardness stabilizer. green-mountainchem.comirohedp.com

Cadmium (Cd(II)) : HEDP also chelates cadmium ions. researchgate.net However, Cd(II)-HEDP solution complexes are generally weaker than those formed with Cu(II) and Zn(II). researchgate.net

| Metal Ion | log K | Reference |

|---|---|---|

| Zn(II) | 10.7 | researchgate.net |

HEDP demonstrates a strong affinity for trivalent metal cations, forming highly stable complexes. nih.gov

Iron (III) : HEDP readily chelates Fe(III) ions. yuanlianchem.comnih.gov Potentiometric titrations show that HEDP forms stable complexes with Fe(III) over a wide pH range. researchgate.net In the typical pH range of freshwaters (5-9), iron is predominantly in a complexed form with HEDP. nih.gov The complexing behavior towards Fe(III) is similar to that of Al(III). researchgate.net

Europium (III) : As an analog for trivalent actinides, the complexation of Eu(III) with HEDP has been studied extensively. mdpi.comresearchgate.netnih.govbohrium.com A combination of spectroscopic and computational methods has identified at least five distinct Eu(III)-HEDP complexes. mdpi.comnih.govbohrium.com The formation of these species is highly dependent on pH and the metal-to-ligand (M:L) ratio. mdpi.comnih.govbohrium.com In acidic conditions, soluble species like EuH₂L⁺ and Eu(H₂L)₂⁻ are formed. mdpi.comnih.gov Near-neutral pH leads to the formation of EuHL⁰ and potentially polynuclear complexes, while the EuL⁻ species is dominant in alkaline solutions. mdpi.comnih.govbohrium.com The six-membered chelate ring is a key structural feature in all identified solution structures. mdpi.comnih.govbohrium.com

| Complex Species | Formation pH | log β | Reference |

|---|---|---|---|

| EuH₂L⁺ | Acidic | 23.7 ± 0.1 | mdpi.comnih.gov |

| Eu(H₂L)₂⁻ | Acidic | 45.1 ± 0.9 | mdpi.comnih.gov |

| EuHL⁰ | Near-neutral | ~23.6 | mdpi.comnih.govbohrium.com |

| EuL⁻ | Alkaline | ~11.2 | mdpi.comnih.govbohrium.com |

Influence of Solution Chemistry on HEDP Complex Stability and Structure

The chemical environment, particularly pH and the relative concentrations of HEDP and metal ions, exerts a profound influence on the type, stability, and structure of the resulting complexes. researchgate.net

The pH of the solution is a critical parameter because HEDP is a polyprotic acid that can exist in various protonation states. nih.gov HEDP (H₄L) is a quaternary acid with pKa values of approximately 1.43, 2.70, 7.02, and 11.2. nih.gov This means that as the pH increases, HEDP sequentially deprotonates, forming H₃L⁻, H₂L²⁻, HL³⁻, and L⁴⁻ species. nih.govresearchgate.netresearchgate.net

The specific anionic form of HEDP present in the solution dictates its coordination behavior and the charge of the resulting metal complex. nih.gov

Strongly Acidic (pH < 2.7): HEDP is primarily in the H₄L and H₃L⁻ forms. Complexation is less favorable. nih.govresearchgate.net

Acidic to Neutral (pH 2.7 - 7.0): The H₂L²⁻ species dominates. nih.govresearchgate.net This species readily forms complexes with both divalent and trivalent cations, such as CaH₂L and EuH₂L⁺. mdpi.comup.ac.za

Weakly Alkaline (pH 7.0 - 11.2): The HL³⁻ form is prevalent. nih.govresearchgate.net This form shows a strong binding ability, as seen in the formation of stable CaHL²⁻ complexes where the hydroxyl group participates in coordination. nih.govrsc.org

Strongly Alkaline (pH > 11.2): HEDP exists mainly as the fully deprotonated L⁴⁻ anion, leading to complexes like EuL⁻. nih.govmdpi.comresearchgate.net

The solubility of the metal-HEDP complexes is also pH-dependent. For instance, Eu(III)-HEDP complexes exhibit low solubility at near-neutral pH but are readily soluble at highly acidic or alkaline pH. mdpi.combohrium.comresearchgate.net Similarly, the ability of HEDP to dissolve calcium sulfate (B86663) scale is highest in weakly alkaline solutions (pH 7-9) and decreases in strongly acidic or alkaline conditions. nih.gov

The stoichiometry of the complexes formed is directly influenced by the molar ratio of the metal ion to the HEDP ligand (M:L). mdpi.comresearchgate.net

Ligand Deficit or Equimolar Ratios (M:L ≥ 1): In these conditions, 1:1 complexes (ML) are typically favored. mdpi.com For example, with Eu(III), 1:1 complexes are the predominant fraction for nearly equimolar M:L ratios. mdpi.comnih.gov

Ligand Excess (M:L < 1): When HEDP is in excess, complexes with higher ligand content, such as 1:2 (ML₂) or even 1:3 species, are formed. mdpi.comresearchgate.net Studies with Eu(III) show that 1:2 complexes prevail at ligand excess. mdpi.com Similarly, in the Mn(II)-HEDP system, mononuclear bis-complexes are formed. kpfu.ru

The study of different cation-to-ligand ratios has shown that with trivalent cations like Al(III) and Cr(III), an excess of HEDP leads to the formation of soluble anionic complexes. nih.gov Conversely, an excess of the metal cation can result in the formation of weakly soluble or precipitated species. nih.gov

Spectroscopic and Computational Elucidation of HEDP Chelate Architectures

A variety of advanced analytical techniques are employed to determine the structure and behavior of HEDP-metal complexes in solution and the solid state.

Spectroscopic Methods :

Infrared (IR) Spectroscopy : ATR-FTIR spectroscopy helps identify the functional groups of HEDP involved in metal coordination. mdpi.combohrium.comnih.gov For example, IR spectra of Eu(III)-HEDP complexes under highly acidic conditions confirmed the coordination of the Eu³⁺ ion to the ligand. mdpi.comnih.gov

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is used to probe the local environment of the phosphorus atoms and deduce the binding mode of the phosphonate groups. mdpi.combohrium.com

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) : This highly sensitive technique is especially useful for studying lanthanide complexes, like those of Eu(III). mdpi.comnih.govnih.gov It allows for the study of complex formation and speciation even at trace metal concentrations by analyzing the emission spectra and luminescence lifetimes of the metal ion, which change upon complexation. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI-MS is used to determine the stoichiometry of the complexes present in a solution. mdpi.combohrium.com For the Eu(III)-HEDP system, it helped identify 1:1 and 1:2 complexes. mdpi.comnih.gov

Computational Methods :

Density Functional Theory (DFT) : Quantum chemical methods like DFT are used to calculate the optimized geometries and binding energies of HEDP-metal complexes. mdpi.comrsc.orgresearchgate.net These calculations provide insights into the most stable structures, bond lengths, and the nature of the interactions. nih.govrsc.org For example, DFT calculations have elucidated the three-coordinate structure of Ca-HEDP complexes under alkaline conditions and confirmed that the six-membered chelate ring is an energetically favorable and stabilizing motif in Eu(III)-HEDP complexes. nih.govmdpi.com

These combined approaches have been crucial in building a comprehensive understanding of the complex equilibria and diverse structures within HEDP-metal systems. mdpi.comresearchgate.netnih.gov

Mechanistic Investigations of Hedp As a Scale Inhibitor

Adsorption Phenomena and Interfacial Interactions in Scale Inhibition

The initial and crucial step in the scale inhibition mechanism of HEDP is its adsorption onto the surfaces of forming mineral crystals. This process is governed by the chemical affinity between the HEDP molecule and the mineral surface, leading to a disruption of the normal scaling process.

Surface Adsorption on Inorganic Mineral Phases (e.g., Calcium Carbonate Polymorphs, Calcium Sulfate (B86663), Barium Sulfate, Pyrite)

HEDP demonstrates a strong capability to adsorb onto the surfaces of various inorganic mineral phases that are common culprits in scale formation. This adsorption is a key factor in its inhibitory action.

Calcium Carbonate (CaCO₃) Polymorphs: HEDP effectively adsorbs onto the surfaces of calcium carbonate crystals. researchgate.net This interaction is fundamental to its role as a CaCO₃ scale inhibitor. The adsorption process alters the surface charge and the crystalline form of the developing scale. researchgate.net While some studies suggest that HEDP has no significant effect on the zeta potential of CaCO₃, its presence is definitively linked to changes in the crystal structure. researchgate.net The phosphonate (B1237965) groups in the HEDP molecule are understood to bind to the calcium ions at the crystal surface. The adsorption behavior can differ among the various polymorphs of calcium carbonate, such as calcite, aragonite, and vaterite, influencing which form is more likely to precipitate.

Calcium Sulfate (CaSO₄): Research indicates that HEDP can inhibit the crystallization of calcium sulfate, with some studies showing an inhibition efficiency of up to 88%. researchgate.net The inhibitory effect is attributed to the adsorption of HEDP onto the surface of gypsum (CaSO₄·2H₂O) crystals, which interferes with their growth. researchgate.netresearchgate.net It has been observed that HEDP can reduce the number of gypsum nuclei formed in supersaturated solutions, although it may be less effective than other inhibitors like ATMP in this regard. researchgate.net The adsorption of HEDP on the crystal surface disrupts the ordered arrangement of ions, thereby impeding further crystal growth. nih.gov

Barium Sulfate (BaSO₄): HEDP is recognized as a potent inhibitor for barium sulfate scale. researchgate.nettandfonline.com The mechanism of inhibition is the adsorption of HEDP molecules onto the active growth sites of BaSO₄ crystals. tandfonline.com This adsorption follows the Langmuir isotherm, indicating a monolayer coverage of the inhibitor on the crystal surface. tandfonline.com Comparative studies have shown HEDP to be a highly effective inhibitor for barium sulfate growth, with its performance being superior to several other phosphonates. tandfonline.com In some cases, the inhibition efficiency of HEDP for BaSO₄ has been reported to be as high as 86%. researchgate.net

Pyrite (B73398) (FeS₂): While extensive research on HEDP adsorption specifically on pyrite is limited, the principles of phosphonate interaction with iron-containing surfaces suggest a strong potential for adsorption. The phosphonate groups in HEDP can chelate with iron ions (Fe²⁺/Fe³⁺) present on the pyrite surface. mgu.bg This interaction would be analogous to the observed adsorption of other sulfur- and oxygen-containing compounds on pyrite, which often involves the formation of chemical bonds with surface iron atoms. mdpi.comresearchgate.net The surface of pyrite can have varying amounts of iron oxides and hydroxides, which would also serve as active sites for HEDP adsorption. mgu.bg

Kinetics of HEDP Adsorption and Surface Coverage Dynamics

The rate at which HEDP adsorbs onto mineral surfaces and the extent of surface coverage are critical parameters that dictate its effectiveness as a scale inhibitor. The kinetics of HEDP adsorption are generally rapid, with the inhibitor molecules quickly occupying active sites on the crystal surface.

The adsorption process is often modeled using isotherms like the Langmuir model, which describes the formation of a monolayer of the inhibitor on the substrate. tandfonline.com This model assumes that once an active site is occupied by an HEDP molecule, no further adsorption can occur at that site. The equilibrium between adsorbed and solution-phase HEDP is reached quickly, leading to a stable surface coverage that is dependent on the inhibitor concentration in the solution.

The dynamics of surface coverage play a crucial role in the inhibition mechanism. Even at sub-stoichiometric concentrations, HEDP can be effective because the adsorbed molecules can block a disproportionately large surface area from further growth. The presence of HEDP on the surface alters the interfacial energy and sterically hinders the incorporation of new lattice ions into the crystal structure. The effectiveness of the inhibitor is therefore not just a function of the total amount adsorbed, but also how it is distributed across the crystal faces and its ability to disrupt the growth at the most active sites. The surface coverage can also influence the aggregation of nanoparticles, with different densities of coverage leading to varying degrees of dispersion or aggregation. rsc.org

Crystal Growth Modification and Lattice Distortion by HEDP

Beyond simply blocking the surface, the adsorption of HEDP actively modifies the process of crystal growth, leading to distorted lattices and altered crystal morphologies. This interference occurs at both the initial nucleation stage and during the subsequent growth of the crystals.

Inhibition of Primary Nucleation and Secondary Crystal Growth Processes

HEDP interferes with both the initial formation of crystal nuclei (primary nucleation) and the subsequent growth of existing crystals (secondary nucleation and growth).

Primary Nucleation: HEDP can inhibit primary nucleation by complexing with the scale-forming cations (like Ca²⁺) in the solution, thereby reducing the supersaturation and increasing the energy barrier for the formation of a stable nucleus. researchgate.net Some research suggests a non-conventional mechanism where inhibitors like HEDP act by blocking the surface of "nanodust" particles, which serve as heterogeneous nucleation sites. researchgate.net By deactivating these nucleation precursors, HEDP effectively delays the onset of precipitation. For calcium sulfate, HEDP has been shown to reduce the number of spontaneously formed nuclei. researchgate.net

Secondary Crystal Growth: Once primary crystals have formed, HEDP adsorbs onto their surfaces, inhibiting further growth. researchgate.net This adsorption is particularly effective at the active growth sites, such as kinks and steps on the crystal surface. By binding to these sites, HEDP prevents the addition of new layers of the mineral, thus arresting or significantly slowing down the crystal growth process. nih.gov This effect has been observed for various scales, including calcium carbonate and calcium sulfate. researchgate.netnih.gov The inhibition of crystal growth is a key aspect of the "threshold effect," where a small amount of inhibitor can prevent the precipitation of a much larger amount of scale.

Alteration of Crystal Morphology and Polymorphic Transitions (e.g., Calcite, Vaterite, Aragonite)

The presence of HEDP during crystallization can cause significant changes in the size, shape, and even the crystalline form of the mineral scale.

Polymorphic Transitions: HEDP can influence the polymorphic outcome of crystallization, particularly for calcium carbonate, which can precipitate as calcite, aragonite, or vaterite. By selectively inhibiting the growth of the most stable polymorph (calcite), HEDP can favor the formation of metastable phases like vaterite. researchgate.net Studies have shown that with an increasing concentration of HEDP, a greater proportion of vaterite is observed in the precipitate. researchgate.net This is because HEDP inhibits the transformation of the initially formed amorphous calcium carbonate (ACC) and the metastable vaterite into the more stable calcite. researchgate.net

| Polymorph | Typical Morphology (without HEDP) | Observed Changes with HEDP |

|---|---|---|

| Calcite | Rhombohedral | Distorted rhombohedra, rounded edges, smaller crystal size. researchgate.net |

| Aragonite | Needle-like | Inhibition of growth, potential for less defined structures. |

| Vaterite | Spherical aggregates | Stabilization and increased presence relative to calcite. researchgate.net |

Impact of HEDP on Mineral Crystallization Kinetics

HEDP significantly retards the kinetics of mineral crystallization. The primary mechanism for this is the increase in the induction time for nucleation and the reduction in the rate of crystal growth.

The induction period, which is the time before the onset of detectable precipitation, is prolonged in the presence of HEDP. This is a direct consequence of the inhibition of primary nucleation. By increasing the energy barrier for nucleation, HEDP extends the time that a solution can remain in a supersaturated state without precipitating.

Once crystallization begins, the rate of growth is substantially decreased by the adsorption of HEDP onto the crystal surfaces. This effect can be quantified by measuring the rate of depletion of lattice ions from the solution. Studies on barium sulfate crystallization have shown that the rate of growth decreases with increasing concentrations of phosphonate inhibitors. rsc.org The relationship between the inhibitor concentration and the reduction in the crystallization rate can often be described by adsorption models like the Langmuir or Freundlich isotherms. tandfonline.com

| Scale Type | Inhibition Efficiency | Reference |

|---|---|---|

| Calcium Carbonate (CaCO₃) | Scale inhibition rate decreased from 100% to 60% as initial calcium ion and alkalinity increased. | irowater.com |

| Calcium Sulfate (CaSO₄) | Up to 88% | researchgate.net |

| Barium Sulfate (BaSO₄) | Up to 86% | researchgate.net |

Dissolution Mechanisms of Pre-formed Mineral Scales by HEDP

Hydroxyethylenediphosphonic acid (HEDP) is recognized for its ability to dissolve existing mineral scales, a process governed by complex chemical interactions. The primary mechanism involves chelation, where HEDP molecules bind to the metal cations within the scale's crystal lattice, forming stable, water-soluble complexes. nih.govthwater.net This action effectively breaks down the solid scale matrix, allowing it to be flushed away from the system.

Solubilization of Calcium Sulfate Scale and Related Systems

The dissolution of calcium sulfate (CaSO₄), a particularly tenacious and hard-to-remove scale, by HEDP is a prime example of its efficacy. nih.gov Unlike calcium carbonate, calcium sulfate scale is not readily dissolved by conventional acid treatments. rsc.org HEDP overcomes this by acting as a powerful chelating agent. alcochemminerals.com The molecule's structure, featuring electron-rich phosphonic acid and hydroxyl groups, facilitates strong interactions with calcium ions (Ca²⁺). nih.gov

The fundamental process involves HEDP reacting with calcium ions in the scale to form a highly stable, hexa-element chelating complex. thwater.netalcochemminerals.com This complex formation sequesters the calcium ions, disrupting the crystalline structure of the calcium sulfate scale and causing it to dissolve into the aqueous solution. nih.gov This mechanism is not merely a surface-level interaction; it actively breaks down the scale deposit. Research indicates that phosphonate additives can complex with Ca²⁺, which reduces the activity of free calcium ions and delays the kinetics of gypsum crystallization and promotes dissolution. researchgate.net

Role of pH in HEDP-Mediated Scale Dissolution Efficacy

The effectiveness of HEDP in dissolving calcium sulfate scale is profoundly influenced by the pH of the solution. nih.govrsc.org Research has demonstrated that HEDP's descaling capability is significantly enhanced under weakly alkaline conditions. nih.govrsc.org In acidic solutions, its ability to dissolve calcium sulfate scale is markedly diminished. nih.govrsc.org

The optimal pH range for this process is reported to be between 7.0 and 9.0. nih.gov The reason for this pH dependency lies in the molecular structure of HEDP and its interaction with calcium ions. HEDP is a polyprotic acid, meaning it can donate multiple protons, and its state of ionization changes with pH. As the pH increases into the neutral and weakly alkaline range, the phosphonic acid groups deprotonate, which enhances the binding capacity and strength of the HEDP molecule with Ca²⁺ ions. nih.govrsc.org Under alkaline conditions, both phosphonic acid groups and the hydroxyl group contribute oxygen atoms to coordinate with a calcium ion, forming a very stable three-coordinate configuration that is essential for dissolving the scale. nih.govrsc.orgrsc.org

However, if the pH becomes too high (strongly alkaline), the descaling rate of HEDP can decrease. This may be due to the precipitation of calcium hydroxide (B78521) or the occupation of Ca²⁺ coordination sites by hydroxide ions, which competes with the chelation action of HEDP. nih.govrsc.org

Table 1: Deprotonation States of HEDP at Different pH Ranges Based on pKa values of 1.43, 2.70, 7.02, and 11.2. H₄L represents the fully protonated HEDP molecule.

| pH Range | Predominant HEDP Species |

| < 1.43 | H₄L |

| 1.43 - 2.70 | H₃L⁻ |

| 2.70 - 7.02 | H₂L²⁻ |

| 7.02 - 11.2 | HL³⁻ |

| > 11.2 | L⁴⁻ |

This table was generated based on data from scientific sources. nih.govrsc.org

Table 2: Effect of pH on Calcium Sulfate Descaling Efficiency by HEDP

| pH Condition | Descaling Efficiency | Binding Ability to Ca²⁺ |

| Acidic | Ineffective / Very Low | Weak |

| Weakly Alkaline (pH 7.0-9.0) | High / Optimal | Strong |

| Strongly Alkaline (> pH 9.0) | Decreased | Reduced (Competition from OH⁻) |

This table was generated based on data from scientific sources. nih.govrsc.org

Electrostatic and Surface Charge Interactions in HEDP Inhibition

The inhibitory action of HEDP against scale formation is heavily reliant on its electrostatic interactions with mineral surfaces. These interactions modify the surface charge of nascent scale crystals, preventing their growth and agglomeration.

Effects of HEDP on Zeta Potential of Mineral Surfaces

Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and is a critical indicator of surface charge. The adsorption of HEDP, an anionic phosphonate, onto mineral surfaces typically makes the zeta potential more negative.

For calcium carbonate (calcite), the surface charge is primarily controlled by the concentration of potential-determining ions (PDIs), namely Ca²⁺ and CO₃²⁻, in the solution. nih.govcore.ac.uk The surface of calcite in many aqueous systems is already negative. researchgate.net One study noted that under their experimental conditions, HEDP had no significant effect on the zeta potential of calcite, suggesting the surface was already negatively saturated. researchgate.net However, the adsorption of any anion like HEDP would logically contribute to a more negative surface charge, enhancing repulsion between particles.

For other minerals like barite (barium sulfate), studies also show a negative zeta potential that becomes more negative with increasing pH. researchgate.net The adsorption of HEDP onto the barite surface would further decrease the zeta potential, thereby increasing the electrostatic barrier to particle aggregation.

Table 3: Zeta Potential of Common Scale Minerals in Aqueous Solutions

| Mineral | Condition | Reported Zeta Potential (mV) |

| Calcite (CaCO₃) | In aqueous solution, pH 8.5-10.5 | Negative values nih.govresearchgate.net |

| Natural Calcite | Generally more negative than synthetic calcite | More negative than pure calcite researchgate.net |

| Barite (BaSO₄) | Circumneutral pH (~6) | Negative researchgate.net |

| Barite (BaSO₄) | Increasing pH | Becomes more negative researchgate.net |

This table was generated based on data from scientific sources. nih.govresearchgate.netresearchgate.netresearchgate.net

Coulombic Interactions Driving Scale Inhibition

Coulombic, or electrostatic, forces are fundamental to how HEDP prevents scale formation at sub-stoichiometric concentrations, a mechanism known as "threshold inhibition." watertreatmentagent.net The process is driven by the strong electrostatic attraction between the inhibitor and the forming mineral crystals.

The deprotonated HEDP molecule carries a significant negative charge from its phosphonate groups. watertreatmentagent.net These negatively charged groups are electrostatically attracted to the positively charged sites on the surfaces of scale microcrystals, such as areas rich in calcium ions. watertreatmentagent.netwatercarechem.com This leads to the adsorption of HEDP molecules onto active growth sites of the crystals. researchgate.net

This adsorption has two primary consequences:

Crystal Growth Distortion: The presence of the adsorbed HEDP molecule on the crystal lattice disrupts the regular, ordered arrangement of ions needed for further crystal growth. This distorts the crystal structure and slows or stops its development into a larger, coherent scale deposit. watertreatmentagent.net

Dispersion: Once adsorbed, the HEDP molecules impart a strong negative charge to the mineral particles. This increases the electrostatic repulsion between the individual microcrystals, preventing them from agglomerating into larger masses and keeping them dispersed in the bulk solution. watertreatmentagent.net

These coulombic interactions allow HEDP to be highly effective at concentrations far too low to chelate all the scale-forming ions in the solution, making it a highly efficient threshold inhibitor.

Mechanistic Investigations of Hedp As a Corrosion Inhibitor

Formation of Protective Surface Films and Passivation Layers

The primary mode of corrosion inhibition by HEDP involves the creation of a physical barrier on the metal surface, which isolates it from the corrosive environment. This barrier consists of adsorbed layers and passivating films that are developed and maintained through complex chemical interactions.

HEDP functions by adsorbing onto metal surfaces and forming stable, insoluble complexes with metal ions present in the system, such as iron (Fe), copper (Cu), and zinc (Zn). thwater.netirowater.com This process is a key aspect of its protective mechanism. At low concentrations, HEDP inhibits the corrosion of carbon steel through a precipitation mechanism, leading to the formation of insoluble iron-HEDP complexes. researchgate.netresearchgate.netnih.gov These complexes deposit on the metal surface, creating a protective film that hinders further corrosion. mdpi.com The phosphonate (B1237965) groups in the HEDP molecule chelate with metal ions dissolved from the metal surface or present in the water, forming a hexa-element chelating complex, particularly with ions like Ca²⁺, Fe²⁺, and Fe³⁺. thwater.netresearchgate.net This chelation process effectively passivates the metal ions and contributes to the formation of the protective layer.

The structure of these phosphonate-based molecules is directly correlated with their corrosion inhibition efficiency. nih.gov The adsorption can be influenced by the presence of other ions. For instance, studies have shown that metallic cations can facilitate the adsorption of HEDP onto the metal surface. scirp.org The formation of these adsorbed layers and metal-HEDP complexes creates a physical barrier that reduces the exposure of the active metal surface to the corrosive medium. nih.gov However, it is crucial to note that an excess concentration of HEDP can be detrimental, leading to the formation of soluble HEDP-iron complexes that can prevent passivation and potentially increase the corrosion rate. scirp.org

In addition to forming new protective layers, HEDP plays a significant role in enhancing and repairing existing oxide layers on metal surfaces. Research indicates that at low concentrations, HEDP helps to repair the porous oxide layer that naturally forms on carbon steel. researchgate.netresearchgate.net It can dissolve oxidized materials on metal surfaces, which then allows for the formation of a more stable and dense protective film. thwater.netirowater.com In systems containing microorganisms like iron bacteria, HEDP has been shown to enhance the density of the biofilm, which in turn contributes to the protective barrier and elevates the activation energy at the carbon steel interface. mdpi.com This densification of the surface film, whether it is a passive oxide layer or a biofilm, is critical for impeding the transport of corrosive species to the metal surface and electrons away from it, thereby slowing down the corrosion process.

Electrochemical Mechanisms of HEDP Corrosion Inhibition

Electrochemical studies, such as potentiodynamic polarization, reveal that HEDP can act as either an anodic or a mixed-type inhibitor, depending on the specific conditions of the system. In some studies, HEDP has been identified as primarily an anodic inhibitor, meaning it predominantly stifles the anodic reaction where the metal dissolves. scirp.org This is often achieved by the formation of a protective film over the anodic sites on the metal surface. scirp.orgcecri.res.in

In other contexts, particularly in the presence of other species, HEDP demonstrates mixed-inhibitor characteristics. For example, in an iron bacteria system, the corrosion inhibition mechanism was found to be predominantly cathodic inhibition, supported by complementary anodic inhibition. mdpi.com The presence of certain cations can also influence its behavior; the addition of calcium ions, for instance, favored a cathodic behavior of the inhibitor. scirp.org In synergistic systems, such as with zinc ions and sodium dodecyl sulphate (SDS), HEDP can be transported to the metal surface and deposited on both anodic and cathodic sites, controlling both reactions almost equally. cecri.res.in The modification of both anodic and cathodic Tafel slopes in the presence of HEDP indicates that it interferes with both electrochemical reactions through the adsorption process and the formation of a protective layer. nih.gov

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to study the properties of the inhibitor film at the metal-solution interface. In systems protected by HEDP, EIS results consistently show an increase in the charge transfer resistance (Rct) or polarization resistance (Rp), which is indicative of a slower corrosion rate. scirp.orgresearchgate.net This increase in resistance is attributed to the formation of the protective HEDP-containing film on the metal surface. scirp.org

Simultaneously, a decrease in the double-layer capacitance (Cdl) is often observed. scirp.org This decrease suggests the adsorption of the inhibitor molecule on the material surface, which can lead to an increase in the thickness of the electrical double layer or a decrease in the local dielectric constant. scirp.org The Nyquist plots for HEDP-protected systems typically show larger semicircles compared to the uninhibited system, visually representing the increased impedance to corrosion. scirp.org These impedance characteristics confirm the formation of a less conductive and more protective interfacial layer that effectively hinders the charge transfer processes essential for corrosion. researchgate.net

Synergistic Effects in HEDP-Based Corrosion Inhibition Systems

The performance of HEDP as a corrosion inhibitor can be significantly enhanced when used in combination with other chemical compounds, a phenomenon known as synergism. These synergistic formulations often provide superior protection compared to the individual components alone.

A notable example is the combination of HEDP with zinc ions (Zn²⁺). Zinc ions can act as bridging agents, improving the compactness and thickness of the HEDP-based film, which better prevents the corrosive solution from reaching the steel surface. researchgate.net Studies have demonstrated that HEDP-Zn systems offer excellent corrosion inhibition, with the zinc ions protecting cathodic regions via the formation of a zinc hydroxide (B78521) film, while HEDP protects the anodic regions. scirp.org The combination can achieve very high protection efficiencies, often exceeding 90%. researchgate.net

HEDP also shows strong synergistic effects with other antiscalants and polymers. For instance, a 50/50 ppm combination of HEDP and sodium hexametaphosphate (SHMP) was found to provide 98% corrosion inhibition efficiency. researchgate.net This effect is attributed to intermolecular hydrogen bonding between the two molecules, resulting in the adsorption of a uniform, multilayered film on the carbon steel surface. researchgate.net Good synergistic effects are also observed when HEDP is used with other water treatment chemicals like polycarboxylic acids. thwater.netirowater.com

Furthermore, recent research has explored synergism with non-traditional additives. The combination of HEDP with D-Phenylalanine, a D-amino acid, was shown to significantly slow down microbially influenced corrosion (MIC) by inhibiting biofilm formation and retarding the cathodic reaction. nih.gov

Combined Inhibition with Divalent Metal Ions (e.g., Zn(II))

The corrosion inhibition efficiency of HEDP is significantly enhanced when used in combination with divalent metal ions, most notably zinc (II) ions. This synergistic effect is not merely additive but results from complex interactions leading to the formation of a more robust and effective protective film on the metal surface.

The primary mechanism involves the formation of a complex between HEDP and Zn(II) ions in the bulk solution. This HEDP-Zn(II) complex then adsorbs onto the metal surface. On cathodic sites, the presence of zinc ions leads to the precipitation of zinc hydroxide (Zn(OH)₂), which acts as a cathodic inhibitor, stifling the oxygen reduction reaction. mdpi.comresearchgate.net Concurrently, on the anodic sites, the HEDP component of the complex, or a complex involving iron ions, forms a protective layer that impedes the dissolution of the metal. mdpi.comnih.gov

Research has shown that the molar ratio of Zn(II) to HEDP is a critical factor influencing the inhibition efficiency. nih.gov An optimal ratio ensures the formation of a stable and compact protective film. Studies have indicated that this film can be composed of Fe(II)-HEDP complexes and Zn(OH)₂. nih.govnih.gov The presence of Zn(II) ions can lead to the formation of a more compact and adherent film, which effectively blocks the corrosive species from reaching the metal surface. researchgate.netnih.gov The coordination between zinc ions and HEDP has been found to increase the binding energy with the steel surface, with zinc ions acting as bridging agents that improve the compactness and thickness of the protective film. nih.gov

The following table summarizes key research findings on the synergistic inhibition of HEDP with Zn(II) ions.

| Metal Substrate | Corrosive Environment | HEDP:Zn(II) Ratio/Concentration | Key Mechanistic Findings | Inhibition Efficiency (%) | Reference |

| Mild Steel | Low Chloride Media | Various concentrations of HEDP and Zn2+ | Formation of a protective film consisting of Fe2+-HEDP complex and Zn(OH)2. The system functions as a mixed inhibitor. | Up to 98% | nih.gov |

| Carbon Steel | Neutral Solutions | Varied zinc-to-HEDP molar ratio | Inhibition depends on both the molar ratio and the concentration of both components. The predominant control is on the anodic reaction, but it also affects the cathodic reaction. | Not specified | nih.gov |

| Cold-Rolled Steel | 3.5 wt% NaCl solution | 10 mmol/L Zn(II), pH 5.0 | Coordination between zinc ions and HEDP increases binding energy with the steel. Zinc ions act as bridging agents, improving film compactness and thickness. | 95.79% | nih.gov |

| AISI 1020 Carbon Steel | 30 ppm Chloride ions | 50 ppm HEDP, 14, 20, and 30 ppm Zn(II) | Increased Zn(II) concentration leads to a more compact and adherent film. The protective film is proposed to be HEDP–Fe(III)/Zn(OH)2/HEDP–Zn(II). | Not specified | researchgate.net |

Interactions with Other Organic and Inorganic Corrosion Inhibitors

HEDP exhibits significant synergistic effects when combined with a variety of other organic and inorganic corrosion inhibitors, leading to enhanced protection beyond the capability of the individual components. This is often attributed to the different but complementary mechanisms of action of the combined inhibitors.

Organic Inhibitors:

A notable example of synergy with an organic inhibitor is the combination of HEDP with sodium dodecyl sulphate (SDS), an anionic surfactant. While SDS alone can sometimes accelerate corrosion, its combination with HEDP and Zn(II) has been shown to provide excellent inhibition efficiency. nih.gov The proposed mechanism involves the formation of a protective film consisting of Fe(II)-HEDP complex, Fe(II)-SDS complex, and Zn(OH)₂. nih.gov In this ternary system, HEDP and SDS are transported to the metal surface, where they deposit on the anodic sites, while Zn(OH)₂ precipitates on the cathodic sites, leading to mixed inhibition. nih.gov

HEDP also shows synergistic effects with other phosphonates, such as aminotrimethylene phosphonic acid (ATMP), and with various polymers and copolymers. scilit.comresearchgate.net The interaction often leads to the formation of a more stable and dense protective film.

Inorganic Inhibitors:

The combination of HEDP with inorganic inhibitors like molybdate (B1676688) has been found to be highly effective. In a system containing HEDP, molybdate, and Zn(II), a protective film composed of Fe(II)-HEDP complex, Fe₂(MoO₄)₃ complex, and Zn(OH)₂ is formed, resulting in a high inhibition efficiency of 97%. scilit.com The molybdate ions contribute to the passivation of the steel surface.

Similarly, synergistic effects have been observed between HEDP and sodium silicate. researchgate.net The combination of these inhibitors can reduce the corrosion rate more effectively than when each is used alone. researchgate.net The mechanism is believed to involve the formation of a complex protective layer on the metal surface.

The following table provides an overview of research findings on the interaction of HEDP with other corrosion inhibitors.

| Inhibitor Combination | Metal Substrate | Corrosive Environment | Key Mechanistic Findings | Inhibition Efficiency (%) | Reference |

| HEDP + Sodium Dodecyl Sulphate (SDS) + Zn(II) | Carbon Steel | Rain Water | Formation of a protective film of Fe(II)-HEDP complex, Fe(II)-SDS complex, and Zn(OH)₂. Acts as a mixed inhibitor. | Up to 93% | nih.gov |

| HEDP + Molybdate + Zn(II) | Mild Steel | Neutral aqueous environment with 60 ppm Cl- | Formation of a protective film consisting of Fe(II)-HEDP complex, Fe₂(MoO₄)₃ complex, and Zn(OH)₂. | 97% | scilit.com |

| HEDP + Sodium Silicate | Carbon Steel | Water transmission pipes | Synergistic effect reduces corrosion rate more than individual inhibitors. | 71.3% (optimum concentration) | researchgate.net |

| HEDP + Ascorbic Acid (SA) | Iron | Chloride solution | Synergistic inhibition observed. SA is not adsorbed but reduces lateral tensions between adsorbed HEDP molecules, leading to better coverage. | Not specified | researchgate.netnih.gov |

| HEDP + Other Phosphonates (e.g., SHMP, STPP) | Carbon Steel | Synthetic cooling water | Synergism due to intermolecular hydrogen bonding, leading to a uniform multilayered film. HEDP/SHMP showed the highest efficiency. | Up to 98% (HEDP/SHMP) |

HEDP Efficacy Against Microbiologically Influenced Corrosion (MIC)

Microbiologically influenced corrosion (MIC) is a significant threat in various industrial systems. HEDP has demonstrated considerable efficacy in controlling MIC, not only by its inherent corrosion inhibition properties but also by directly affecting the microorganisms responsible for this type of degradation.

Inhibition of Biofilm Formation and Microbial Activity

HEDP can effectively inhibit the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS) that adhere to surfaces and are a primary cause of MIC.

In systems containing iron bacteria, HEDP has been shown to enhance the density of the biofilm initially, which paradoxically contributes to the inhibition of the metabolic activity of the bacteria within it. researchgate.net It is suggested that HEDP can repair damaged biofilms, leading to a denser structure that ultimately suppresses the activity of iron-oxidizing bacteria (IOB) and iron-reducing bacteria (IRB). researchgate.net This leads to a corrosion inhibition mechanism that is predominantly cathodic, with anodic inhibition playing a supporting role. researchgate.net

Furthermore, HEDP exhibits synergistic effects when combined with biocides. For instance, its combination with D-tyrosine has been shown to be effective against sulfate-reducing bacteria (SRB) biofilms. researchgate.net While low concentrations of either HEDP or D-tyrosine alone were ineffective, their combination successfully prevented the establishment of SRB biofilms on mild steel surfaces. researchgate.net This suggests that HEDP can enhance the efficacy of biocides, allowing for lower concentrations to be used.

The following table summarizes findings on HEDP's inhibition of biofilm formation and microbial activity.

| Microbial Species | Metal Substrate | Inhibitor System | Key Findings | Biofilm Inhibition/Reduction (%) | Reference |

| Iron Bacteria (IOB & IRB) | Carbon Steel | HEDP | Enhances biofilm density, which in turn suppresses the metabolic activity of the iron bacteria. | 76% (corrosion inhibition) | researchgate.net |

| Desulfovibrio vulgaris (SRB) | C1018 Mild Steel | HEDP + D-tyrosine | Synergistic effect prevented the establishment of SRB biofilm and eradicated established biofilms. | Not specified | researchgate.net |

| Dual-species bacterial biofilm | Not specified | HEDP + NaOCl | HEDP slowed the initial rate of biofilm removal by NaOCl but did not compromise its overall efficacy over time. | Not specified | nih.gov |

Molecular Mechanisms of Microbial Suppression in Corrosive Environments

The inhibitory action of HEDP against microorganisms involved in corrosion extends to the molecular level. Research has begun to unravel the specific mechanisms by which HEDP suppresses microbial activity.

In the case of sulfate-reducing bacteria (SRB), the combination of HEDP and D-phenylalanine has been found to significantly slow down the corrosion process. scilit.com Transcriptome analysis revealed that this combination down-regulates the expression of several key genes in Desulfovibrio vulgaris. scilit.com These include genes responsible for:

Peptidoglycan synthesis: Peptidoglycan is a crucial component of the bacterial cell wall, and its reduced synthesis can compromise cell integrity. scilit.com

Flagellum assembly: Flagella are essential for bacterial motility and initial attachment to surfaces, a critical step in biofilm formation. scilit.com

Electron transfer and ferredoxin: These are vital for the metabolic processes of SRB, including sulfate (B86663) reduction, which is directly linked to corrosion. scilit.com

Quorum sensing (QS): QS is a cell-to-cell communication system that regulates biofilm formation and other collective behaviors in bacteria. scilit.com

By inhibiting these fundamental cellular processes, the HEDP-containing formulation effectively weakens the bacteria, reduces their ability to form corrosive biofilms, and curtails their metabolic activities that contribute to corrosion. This multifaceted molecular attack highlights the sophisticated mechanism by which HEDP can combat MIC.

The following table details the molecular mechanisms of microbial suppression by HEDP.

| Microbial Species | Inhibitor System | Affected Molecular Targets | Consequence | Reference |

| Desulfovibrio vulgaris (SRB) | HEDP + D-phenylalanine | Genes for peptidoglycan synthesis, flagellum assembly, electron transfer, ferredoxin, and quorum sensing molecules. | Reduced peptidoglycan synthesis, weaker electron transfer, and inhibition of quorum sensing, leading to decreased corrosion. | scilit.com |

| Iron Bacteria (IOB & IRB) | HEDP | Metabolic processes involved in electron transfer. | Reduced activity of attached iron bacteria within the dense biofilm. | researchgate.net |

Advanced Analytical and Characterization Methodologies for Hedp Research

Chromatographic Techniques for HEDP Quantification and Speciation

Chromatography is a cornerstone for the separation and quantification of HEDP, especially in complex matrices like industrial water or food samples.

Ion Chromatography (IC) and Derivatives

Ion Chromatography (IC) is a widely applied method for the direct determination of HEDP and other phosphonates in aqueous solutions. nih.govchrom-china.com It addresses the shortcomings of older methods, such as total phosphate (B84403) analysis, which could incorrectly measure degraded HEDP as the active compound. nih.govchrom-china.comresearchgate.net IC allows for the simultaneous determination of HEDP alongside other phosphonates like ATMP and EDTMPS. researchgate.net

Researchers have optimized various chromatographic parameters for effective HEDP analysis. The separation is typically achieved on an anion-exchange column, such as an IonPac AS14A or a Shodex IC NI-424, using an appropriate eluent. nih.govchrom-china.comresearchgate.net Detection is commonly performed using a conductivity detector, which can be operated in either suppressed or non-suppressed mode. nih.govresearchgate.net These IC methods are valued for being simple, fast, sensitive, and relatively free from interference, making them suitable for routine analysis in industrial settings like recycle-cooling water systems. nih.govchrom-china.comresearchgate.net

Mass Spectrometry Coupling (e.g., IC-MS/MS, LC-MS)

For enhanced sensitivity and specificity, especially in complex matrices like uncooked foods or high-ionic-strength effluents, IC is coupled with tandem mass spectrometry (IC-MS/MS). nih.govjst.go.jplcms.cz This technique combines the separation power of chromatography with the precise detection and quantification capabilities of mass spectrometry. jst.go.jp

An IC-MS/MS method developed for determining HEDP on uncooked foods involves simple sample preparation followed by analysis. nih.govjst.go.jp In the mass spectrometer, HEDP is typically detected as a molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 205. jst.go.jp For quantification, selected reaction monitoring (SRM) is used, tracking the fragmentation of the parent ion (m/z 205) into specific product ions, such as m/z 123 and m/z 169. jst.go.jp This approach provides excellent accuracy and precision, with low limits of quantification (LOQ), making it a reliable method for determining trace levels of HEDP residues. nih.govjst.go.jp The development of robust IC-MS/MS methods allows for the quantitation of HEDP and other scale inhibitors in less than 20 minutes. lcms.cz

Spectroscopic and Diffraction Techniques for Structural and Morphological Analysis

Spectroscopic and diffraction methods are indispensable for elucidating the structural properties of HEDP and observing the morphological changes it induces, particularly in its role as a scale and corrosion inhibitor.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique used to analyze the elemental composition and chemical state of the surface of a material. In HEDP research, it is primarily employed to study the protective films formed on metal surfaces during corrosion inhibition processes. scirp.orgresearchgate.net By analyzing the surface of metals like carbon steel or stainless steel after exposure to HEDP-containing solutions, XPS can confirm the adsorption of the inhibitor molecule onto the surface. scirp.orgresearchgate.net The technique provides evidence for the formation of a protective layer, often composed of insoluble iron-HEDP complexes, which acts as a barrier to corrosive agents. researchgate.netresearchgate.net

Scanning Electron Microscopy (SEM)

SEM is used to obtain high-resolution images of a sample's surface, providing detailed information about its morphology and topography. In the context of HEDP, SEM is crucial for visualizing its effects as a scale inhibitor. Studies show that HEDP significantly alters the crystal morphology of mineral scales like calcium carbonate (CaCO₃). researchgate.netresearchgate.net In the absence of HEDP, CaCO₃ typically crystallizes in a stable calcite form. researchgate.net However, the addition of HEDP can inhibit this formation, leading to the appearance of the less stable vaterite form and reducing the mean size of the particles. researchgate.netresearchgate.net SEM analysis also reveals that HEDP, often in conjunction with divalent cations like Ca²⁺ or Zn²⁺, promotes the formation of a more uniform and adherent protective film on metal surfaces, contributing to its corrosion inhibition properties. scirp.org

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. It serves as a molecular "fingerprint." For HEDP, FT-IR is used to confirm its chemical structure and to study its interaction with surfaces and other ions. researchgate.netresearchgate.net The FT-IR spectrum of HEDP shows characteristic absorption bands corresponding to its various functional groups. researchgate.net When HEDP is used as a corrosion inhibitor, FT-IR analysis of the protective film on the metal surface can confirm the presence of HEDP by identifying these characteristic peaks, demonstrating that the inhibitor has adsorbed onto the surface. researchgate.netresearchgate.net Furthermore, attenuated total reflectance (ATR)-FTIR studies in aqueous solutions show that the spectra of HEDP change with pH, reflecting the successive protonation and deprotonation of its phosphonate (B1237965) groups. nih.gov

X-ray Diffraction (XRD) for Crystalline Phase Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive technique fundamental to the characterization of crystalline materials, including HEDP and its derivatives. anton-paar.commalvernpanalytical.com By analyzing the diffraction pattern produced when X-rays interact with a crystalline solid, XRD can reveal crucial information about the material's atomic structure, phase composition, and other physical properties. anton-paar.commalvernpanalytical.com

In HEDP research, XRD is instrumental in determining the crystal structure of HEDP-metal complexes. researchgate.net For example, the crystal structure of (NH4)2[Cu(H2L)2]·2H2O, where H4L is HEDP, was elucidated using single-crystal XRD. researchgate.net This analysis revealed a distorted tetragonal-bipyramidal coordination of the copper atom. researchgate.net The technique is also used to identify the different crystalline phases present in a sample, which is vital for quality control and for understanding the properties and performance of HEDP-containing materials. forcetechnology.com The unique diffraction pattern of each crystalline material acts as a fingerprint, allowing for the identification of phases by comparison to international databases. forcetechnology.com Furthermore, XRD can be employed to determine physical properties such as crystallite size, crystal orientation, and residual stress, collectively known as the microstructure of a polycrystalline material. malvernpanalytical.com

Luminescence Spectroscopy for Metal Complexes

Luminescence spectroscopy, particularly time-resolved laser-induced fluorescence spectroscopy (TRLFS), is a highly sensitive method for studying the formation and speciation of metal complexes with ligands like HEDP, even at trace concentrations. mdpi.com This technique is especially valuable when studying lanthanide complexes, such as those with Europium(III) (Eu(III)), which serve as analogs for trivalent actinides. mdpi.comresearchgate.net

The complexation of Eu(III) with HEDP has been investigated by observing changes in the luminescence spectra, including the shape and intensity of emission bands and the luminescence lifetime, as a function of pH and HEDP concentration. mdpi.com These studies have identified the formation of multiple Eu(III)-HEDP species. mdpi.comresearchgate.net The appearance of a small 5D0 → 7F0 band in the emission spectra indicates a slight distortion in the symmetry of the metal center in all the formed complexes. researchgate.net The luminescence lifetime provides information on the displacement of water molecules from the first hydration shell of the metal ion by the HEDP ligand. researchgate.net As pH increases, more water molecules are replaced by HEDP, leading to changes in the luminescence parameters. mdpi.comresearchgate.net

| Complex | Stoichiometry (Eu:HEDP) | pH Range | Key Spectroscopic Feature |

| EuH2L+ | 1:1 | Acidic | Readily soluble |

| Eu(H2L)2- | 1:2 | Acidic | Readily soluble |

| EuL- | 1:1 | Alkaline | Readily dissolved |

Electrochemical Techniques for Interfacial and Inhibition Studies

Electrochemical techniques are paramount in evaluating the performance of HEDP as a corrosion inhibitor. These methods provide quantitative data on the mechanisms of inhibition and the protective properties of films formed on metal surfaces.

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the corrosion resistance of protective coatings and the adsorption processes of inhibitors like HEDP on metal surfaces. ijcsi.pro By applying a small amplitude AC voltage and measuring the current response over a range of frequencies, EIS can provide detailed information about the electrochemical processes occurring at the metal/solution interface. jmaterenvironsci.com

In the context of HEDP research, EIS is used to evaluate its inhibition efficiency. The data is often analyzed by fitting it to an equivalent circuit model, which can include elements such as charge transfer resistance (Rct or Rp) and double-layer capacitance (Cdl). scirp.orgresearchgate.net An increase in the charge transfer resistance and a decrease in the double-layer capacitance in the presence of HEDP indicate the formation of a protective film on the metal surface through adsorption. jmaterenvironsci.comscirp.org Studies have shown that HEDP can inhibit carbon steel corrosion by forming insoluble iron complexes and repairing the porous oxide layer. researchgate.netresearchgate.net However, increasing the HEDP concentration beyond an optimal value can sometimes lead to a decrease in inhibition efficiency due to the dissolution of the oxide layer. researchgate.netresearchgate.net

Potentiodynamic polarization is another key electrochemical technique used to investigate the corrosion behavior of materials and the effectiveness of inhibitors like HEDP. numberanalytics.com This method involves scanning the potential of the working electrode and measuring the resulting current density. The resulting polarization curve provides valuable information, including the corrosion potential (Ecorr) and corrosion current density (icorr). numberanalytics.comnih.gov

In HEDP studies, potentiodynamic polarization measurements help to determine the type of inhibition (anodic, cathodic, or mixed-type). For instance, research has indicated that HEDP alone can act as an anodic inhibitor for AISI 304 stainless steel. scirp.orgresearchgate.net The addition of certain divalent cations, such as Ca2+, can shift the behavior towards cathodic or mixed-type inhibition. scirp.orgresearchgate.net The inhibition efficiency can be calculated from the corrosion current density values in the absence and presence of the inhibitor. nih.gov These measurements have shown that HEDP can reduce the corrosion current density, indicating a lower corrosion rate, although the efficiency can be dependent on the concentration. scirp.org

| Parameter | Description | Significance in HEDP Research |

| Corrosion Potential (Ecorr) | The potential at which the rate of oxidation equals the rate of reduction. | A shift in Ecorr can indicate whether the inhibitor affects the anodic or cathodic reaction more significantly. |

| Corrosion Current Density (icorr) | A measure of the corrosion rate. | A decrease in icorr in the presence of HEDP indicates effective corrosion inhibition. scirp.org |

| Polarization Resistance (Rp) | The resistance of the metal to corrosion. | An increase in Rp signifies enhanced corrosion protection by the HEDP film. nih.gov |

Specialized Techniques for Dynamic System Characterization

To understand the real-time behavior of HEDP at surfaces, specialized techniques that can monitor dynamic processes are employed.

The Quartz Crystal Microbalance (QCM) is a highly sensitive, real-time mass sensing technique that can monitor minute changes in mass on a sensor surface. biolinscientific.comnih.gov It operates based on the piezoelectric effect, where the resonant frequency of a quartz crystal changes as mass is adsorbed or desorbed from its surface. nanoscience.com This makes QCM an invaluable tool for studying thin film deposition, surface interactions, and the formation of layers in real-time. biolinscientific.comnih.gov

In HEDP research, QCM can be used to monitor the adsorption of HEDP onto a metal surface, providing insights into the formation and properties of the protective film. nih.gov The technique is capable of detecting monolayer coverage. nih.gov An advanced version of this technique, QCM with Dissipation monitoring (QCM-D), provides additional information about the viscoelastic properties of the adsorbed layer, allowing for the differentiation between rigid and soft films. nanoscience.com Electrochemical QCM-D (EQCM-D) further enhances this capability by allowing simultaneous electrochemical measurements, which is particularly useful for studying processes like corrosion and the deposition of inhibitor films under electrochemical control. nanoscience.com

Dynamic Light Scattering (DLS) for Particle Formation and Inhibition Studies

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive analytical technique extensively utilized in materials science to determine the size distribution of small particles and molecules in a suspension. The methodology is predicated on the principle of Brownian motion, the random movement of particles suspended in a fluid resulting from their collision with the fast-moving molecules of the solvent. semanticscholar.orgmalvernpanalytical.com By illuminating the particles with a laser beam and analyzing the fluctuations in the intensity of the scattered light, DLS can accurately measure the hydrodynamic diameter of the particles. horiba.com This makes it an invaluable tool for investigating the early stages of particle formation, such as nucleation and crystal growth, in scaling phenomena and for evaluating the efficacy of inhibitors like Hydroxyethylenediphosphonic acid (HEDP).

In the context of HEDP research, DLS is employed to monitor the incipient formation of scale particles, such as calcium carbonate and calcium sulfate (B86663) (gypsum), in supersaturated solutions. The technique allows for the real-time observation of how HEDP influences the nucleation and growth of these mineral scales. By measuring the particle size distribution over time, researchers can elucidate the mechanisms of scale inhibition.

Research Findings from DLS Studies

Furthermore, investigations into gypsum scaling have utilized novel DLS techniques, such as employing nanosilver or silica (B1680970) nanoparticles as an internal reference for light scattering intensity. researchgate.netresearchgate.net These studies have revealed that HEDP reduces the number of gypsum nuclei that spontaneously form in supersaturated solutions. researchgate.net Although found to be less potent than other phosphonates like aminotris(methylenephosphonic acid) (ATMP) in this regard, HEDP still demonstrates a notable capacity to suppress the initial nucleation step. researchgate.net